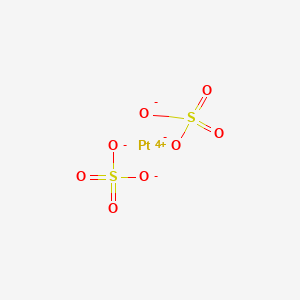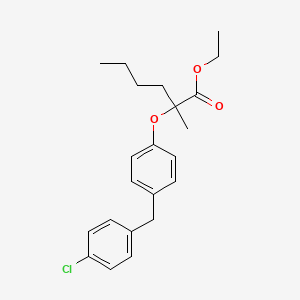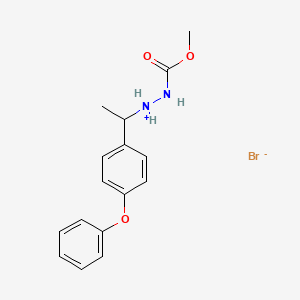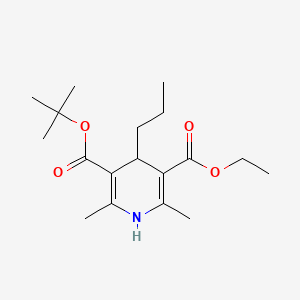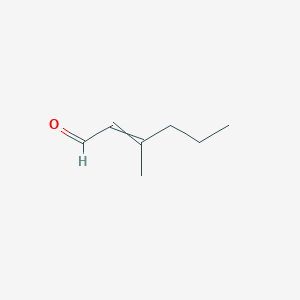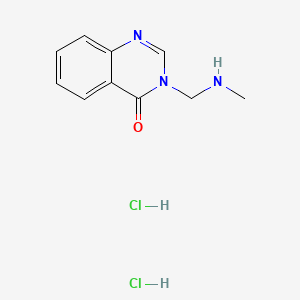
3-Hydroxy-4-methylphenyltrimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-4-methylphenyl)-trimethylazanium bromide: is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with a hydroxyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-hydroxy-4-methylphenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxy-4-methylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium iodide.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major product is a neutral amine.
Substitution: The major products are the corresponding halide salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-hydroxy-4-methylphenyl)-trimethylazanium bromide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, increasing the rate of reaction and yield.
Biology
In biological research, this compound is used as a model compound to study the interactions of quaternary ammonium compounds with biological membranes. It helps in understanding the mechanisms of action of similar compounds used in pharmaceuticals.
Medicine
In medicine, (3-hydroxy-4-methylphenyl)-trimethylazanium bromide is investigated for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Industry
In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene in various settings.
Mecanismo De Acción
The mechanism of action of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide involves its interaction with cell membranes. The positively charged trimethylazanium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to that of other quaternary ammonium compounds used as disinfectants.
Comparación Con Compuestos Similares
Similar Compounds
- (3-hydroxy-4-methoxyphenyl)-trimethylazanium bromide
- (4-hydroxy-3-methoxyphenyl)-trimethylazanium bromide
- (3-hydroxy-4-methylphenyl)-triethylazanium bromide
Uniqueness
(3-hydroxy-4-methylphenyl)-trimethylazanium bromide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring. This combination of substituents affects its chemical reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.
Propiedades
Número CAS |
64046-33-9 |
|---|---|
Fórmula molecular |
C10H16BrNO |
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
(3-hydroxy-4-methylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8-5-6-9(7-10(8)12)11(2,3)4;/h5-7H,1-4H3;1H |
Clave InChI |
XFKVYSOSXFBGIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](C)(C)C)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


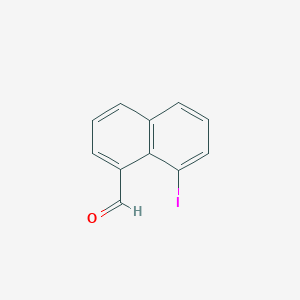
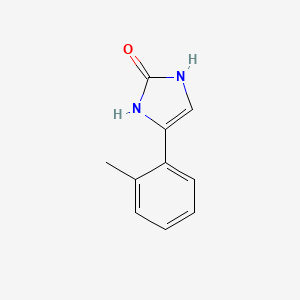
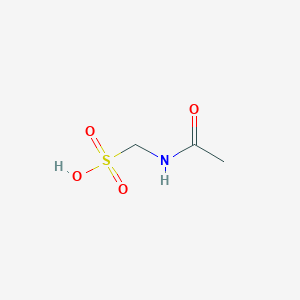
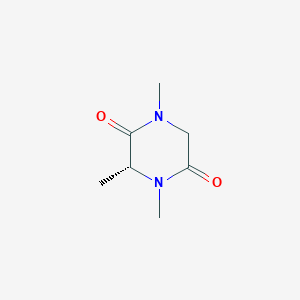
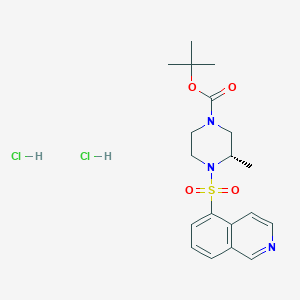
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)

